2-(4-Methylphenyl)oxan-4-ol
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Overview
Description
2-(4-Methylphenyl)oxan-4-ol, also known as 2-(4-methylphenyl)tetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a tetrahydropyran ring substituted with a 4-methylphenyl group and a hydroxyl group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)oxan-4-ol typically involves the reaction of 4-methylphenylmagnesium bromide with tetrahydropyran-4-one. The reaction is carried out under anhydrous conditions in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent . The reaction mixture is then quenched with water or an aqueous acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-methylphenyl)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 2-(4-methylphenyl)tetrahydro-2H-pyran-4,4-diol.
Substitution: Formation of 2-(4-methylphenyl)tetrahydro-2H-pyran-4-halide or 2-(4-methylphenyl)tetrahydro-2H-pyran-4-amine.
Scientific Research Applications
2-(4-Methylphenyl)oxan-4-ol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)tetrahydro-2H-pyran-4-one
- 2-(4-Methylphenyl)tetrahydro-2H-pyran-4,4-diol
- 2-(4-Methylphenyl)tetrahydro-2H-pyran-4-halide
- 2-(4-Methylphenyl)tetrahydro-2H-pyran-4-amine
Uniqueness
2-(4-Methylphenyl)oxan-4-ol is unique due to the presence of both a hydroxyl group and a tetrahydropyran ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-5,11-13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILWGJBECAIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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